Tenosal
Overview
Description
Tenosal is a novel compound obtained by esterifying salicylic acid with 2-thiophene-carboxylic acid. It exhibits anti-inflammatory, analgesic, and antipyretic properties . This compound is of significant interest due to its potential therapeutic applications and its ability to provide higher bioavailability of salicylic acid compared to acetylsalicylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenosal is synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Tenosal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tenosal has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification reactions and the behavior of thiophene derivatives.
Biology: Investigated for its anti-inflammatory and analgesic properties in biological systems.
Medicine: Potential therapeutic agent for treating inflammatory conditions and pain management.
Industry: Used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Tenosal exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Acetylsalicylic Acid:
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar therapeutic effects but a different chemical structure.
Naproxen: Similar anti-inflammatory and analgesic properties but with a different molecular framework.
Uniqueness of Tenosal: this compound is unique due to its thiophene ring, which imparts distinct chemical properties and potentially different pharmacokinetic profiles compared to other nonsteroidal anti-inflammatory drugs. Its ability to provide higher bioavailability of salicylic acid makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(thiophene-2-carbonyloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUTZUSPPNNLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241792 | |
Record name | Tenosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95232-68-1 | |
Record name | Tenosal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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